N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide
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Overview
Description
N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with functional groups such as carbamoyl, fluoro-phenyl, vinyl, and nitro-benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the carbamoyl group: This can be achieved by reacting butylamine with a suitable carbonyl compound.
Introduction of the fluoro-phenyl group: This step might involve a substitution reaction where a fluorine atom is introduced to a phenyl ring.
Vinyl group addition: This can be done through a Heck reaction or similar coupling reaction.
Nitro-benzamide formation: The final step could involve nitration of a benzamide precursor.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-Butylcarbamoyl-2-(2-fluoro-phenyl)-vinyl)-4-nitro-benzamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Receptor interaction: Mod
Properties
Molecular Formula |
C20H20FN3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(E)-3-(butylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H20FN3O4/c1-2-3-12-22-20(26)18(13-15-6-4-5-7-17(15)21)23-19(25)14-8-10-16(11-9-14)24(27)28/h4-11,13H,2-3,12H2,1H3,(H,22,26)(H,23,25)/b18-13+ |
InChI Key |
PDGVIYNMJASFLN-QGOAFFKASA-N |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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